![molecular formula C23H16N4O2S B2858385 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide CAS No. 1021073-90-4](/img/structure/B2858385.png)
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide” is a chemical compound that has gained attention in scientific research due to its potential implications in various fields. It is a derivative of thiazolo[3,2-a]pyrimidine, a hybrid molecule containing pyrimidine and thiazole heterocyclic rings .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been reported in various studies . A common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones .Molecular Structure Analysis
The molecular structure of “N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide” is characterized by a thiazolo[3,2-a]pyrimidine moiety, which can be readily modified by the introduction of new binding sites . This structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .Scientific Research Applications
Anticancer Activity
Thiazolopyrimidine derivatives, including the compound , have shown promising results in anticancer studies . For instance, compounds 4g and 4f exhibited potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) .
Drug Discovery
The unique structure of this compound offers opportunities for diverse applications, from drug discovery to catalysis. Its structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Anti-Inflammatory Activity
Thiazolopyrimidine derivatives have demonstrated high anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.
Antibacterial Activity
These compounds have also been shown to possess antibacterial properties , indicating potential use in the development of new antibiotics.
Antitumor Activity
Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
Antiviral Activity
Thiazolopyrimidine derivatives have also shown potential as antiviral agents , suggesting possible applications in the treatment of viral infections.
Antitubercular Activity
Thiazolopyrimidine derivatives have demonstrated antitubercular properties , indicating potential use in the treatment of tuberculosis.
Polymerization Reactions
Thiazolopyrimidine derivatives have also been used in polymerization reactions as copolymers , suggesting potential applications in the field of materials science.
Mechanism of Action
While the specific mechanism of action for “N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide” is not explicitly mentioned in the available data, thiazolo[3,2-a]pyrimidines are known to have a broad spectrum of biological activity . They are known to be glutamate receptor antagonists and acetylcholinesterase inhibitors, and they show anti-inflammatory, antiparkinsonian, and antiherpes activity .
Future Directions
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests potential future directions for the development of new medicines, including anticancer drugs .
properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c1-14-11-21(28)27-20(13-30-23(27)24-14)16-6-4-7-17(12-16)25-22(29)19-10-9-15-5-2-3-8-18(15)26-19/h2-13H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSWOCUHOAWWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

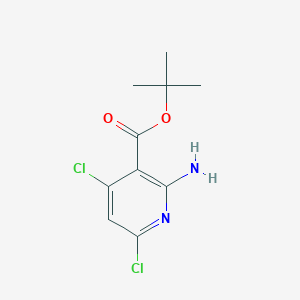
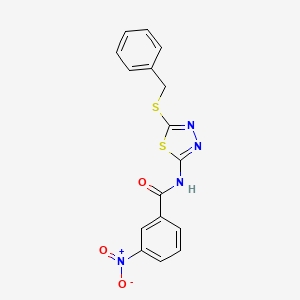
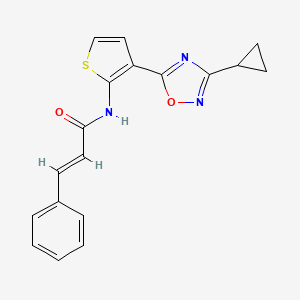
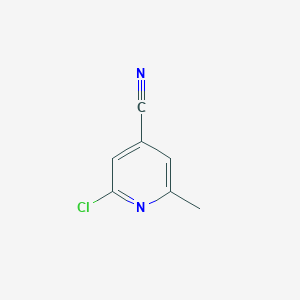
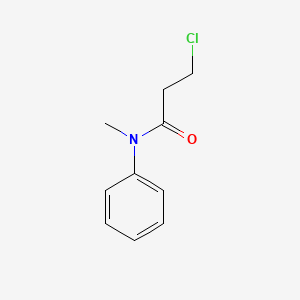
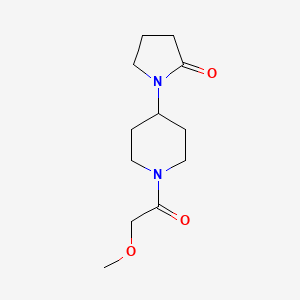
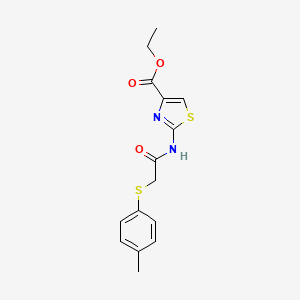
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2858318.png)


![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)
![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)

![Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2858325.png)